3-Methylcyclohex-3-en-1-one
Overview
Description
3-Methylcyclohex-3-en-1-one is a nonaromatic cyclic ketone1. It has the molecular formula C7H10O and a molecular weight of 110.153723. It is also known by other names such as 3-Cyclohexen-1-one, 3-methyl23.
Synthesis Analysis
The synthesis of 3-Methylcyclohex-3-en-1-one can be achieved through various methods. One method involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative. It can also be synthesized by the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid, or by the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid4.Molecular Structure Analysis
The molecular structure of 3-Methylcyclohex-3-en-1-one can be represented in 2D or 3D formats23. The IUPAC Standard InChI is InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h3H,2,4-5H2,1H323.
Chemical Reactions Analysis
The chemical reactions involving 3-Methylcyclohex-3-en-1-one are not explicitly mentioned in the search results. However, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states, and these redox processes frequently pass through intermediates with short life-times5.Physical And Chemical Properties Analysis
3-Methylcyclohex-3-en-1-one has a molecular weight of 110.153723. More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Pheromone Treatments in Entomology
3-Methylcyclohex-3-en-1-one, also referred to as MCH, has been identified as an antiaggregation pheromone for the Douglas-fir beetle (Dendroctonus pseudotsugae), a species of bark beetle. This discovery has led to the development of successful pheromone-based management applications for controlling the Douglas-fir beetle populations, which are significant as they provide a method of pest control that is more environmentally friendly and targeted than traditional methods (Ross, 2020).
Chemistry and Stereochemistry
The base-catalyzed dimerization of 3-methylcyclohex-3-en-1-one has been studied, revealing insights into its stereochemistry. It has been found that this compound can produce a saturated diketone structure with a specific stereochemistry, which is significant for understanding the chemical properties and potential applications of this compound in organic synthesis (Gurst, Miller, & McPhail, 1980).
Synthesis and Reactions
Research has also focused on the dimerization products of 3-methylcyclohex-3-en-1-one, leading to a variety of compounds including tricyclo derivatives. This has implications for the synthesis of complex organic molecules and provides a foundation for further research in the field of organic chemistry (Allen, Duffner, & Kurzer, 1978).
Additionally, the use of high pressure and Lewis acid catalysis in the Diels-Alder reactions of 3-methylcyclohex-3-en-1-one has been explored. This methodology offers a straightforward route to cis and trans angularly methylated octalones, which are precursors in the synthesis of terpenes and steroids, highlighting the compound's relevance in synthetic organic chemistry (Aben, Minuti, Scheeren, & Taticchi, 1991).
Biological Studies
In a biological context, 3-methylcyclohex-3-en-1-one has been used in field bioassays to study its effect on the flight aggregation behavior of the Douglas-fir beetle. The synthetic form of this compound significantly decreased the beetle's aggregation to traps containing attractants, providing further evidence of its role as an antiaggregation pheromone (Rudinsky & Ryker, 1979).
Safety And Hazards
3-Methylcyclohex-3-en-1-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure)7.
Future Directions
The future directions for 3-Methylcyclohex-3-en-1-one are not explicitly mentioned in the search results. However, one paper discusses the successful development of antiaggregation pheromone-based treatments for the Douglas-fir beetle using 3-Methylcyclohex-2-en-1-one8.
properties
IUPAC Name |
3-methylcyclohex-3-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h3H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBNXZDNKOXHCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185735 | |
Record name | 3-Methylcyclohex-3-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcyclohex-3-en-1-one | |
CAS RN |
31883-98-4 | |
Record name | 3-Methyl-3-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31883-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylcyclohex-3-en-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031883984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylcyclohex-3-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylcyclohex-3-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.